2-Chloro-5,6-difluoroquinoxaline chemical structure and properties
2-Chloro-5,6-difluoroquinoxaline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5,6-difluoroquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a summary of the available information on the chemical structure and properties of 2-Chloro-5,6-difluoroquinoxaline. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates the known information and provides context based on related quinoxaline chemistry.
Chemical Structure and Identification
The chemical structure of 2-Chloro-5,6-difluoroquinoxaline is characterized by a quinoxaline core substituted with a chlorine atom at the 2-position and fluorine atoms at the 5- and 6-positions.
Chemical Structure:
Caption: Chemical structure of 2-Chloro-5,6-difluoroquinoxaline.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-5,6-difluoroquinoxaline |
| CAS Number | 1384067-26-8 |
| Molecular Formula | C₈H₃ClF₂N₂ |
| Molecular Weight | 200.57 g/mol |
| InChI Key | NHANSNTVEPGKJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=C(C=C1F)N=C(C=N2)Cl)F |
Physicochemical Properties
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 199.995281 g/mol | PubChem |
| Monoisotopic Mass | 199.995281 g/mol | PubChem |
| Topological Polar Surface Area | 25.8 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2-Chloro-5,6-difluoroquinoxaline is not described in the available literature. However, general synthetic routes for related chloro- and fluoro-substituted quinoxalines often involve the condensation of a substituted o-phenylenediamine with a glyoxal derivative, followed by chlorination and/or fluorination steps.
A plausible, though not experimentally verified, synthetic pathway could be conceptualized as follows:
Caption: A conceptual synthetic pathway for 2-Chloro-5,6-difluoroquinoxaline.
Applications in Research and Drug Development
While specific applications for 2-Chloro-5,6-difluoroquinoxaline are not documented, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Quinoxaline derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.
Given its structure, 2-Chloro-5,6-difluoroquinoxaline serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers may utilize this compound as a starting material for creating libraries of novel quinoxaline derivatives to be screened for various biological targets. A patent mentions the use of 2-chloro-5,6-difluoroquinoxaline in compositions for controlling unwanted microorganisms, particularly as a fungicide.[1]
Experimental Data and Protocols
A thorough search of scientific databases and chemical literature did not yield specific experimental protocols for the synthesis, purification, or characterization of 2-Chloro-5,6-difluoroquinoxaline. Furthermore, no public repositories of its spectral data (NMR, IR, Mass Spectrometry) were found.
For researchers interested in working with this compound, it is recommended to:
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Source the material from a reputable chemical supplier who may provide a certificate of analysis with some experimental data.
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Develop a synthetic protocol based on established methods for analogous quinoxaline derivatives.
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Perform full analytical characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the synthesized or purchased compound.
Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature detailing the interaction of 2-Chloro-5,6-difluoroquinoxaline with any biological signaling pathways or its specific biological activities. The broader class of quinoxaline derivatives has been shown to interact with a variety of biological targets, including kinases, DNA, and various enzymes. Any investigation into the biological effects of 2-Chloro-5,6-difluoroquinoxaline would represent a novel area of research.
A generalized workflow for screening the biological activity of a novel compound like 2-Chloro-5,6-difluoroquinoxaline is presented below.
Caption: A generalized workflow for assessing the biological activity of a novel chemical entity.
Conclusion
2-Chloro-5,6-difluoroquinoxaline is a chemical compound with a well-defined structure that holds potential as a building block in medicinal chemistry and materials science. However, there is a notable lack of publicly available experimental data regarding its physicochemical properties, detailed synthetic protocols, and biological activities. This guide serves to summarize the currently available information and to highlight the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to undertake the necessary experimental work to fill these knowledge gaps.
